1,4-Dihydro-1,4-methanonaphthalene

Ring-Opening Metathesis Polymerization Olefin Metathesis Monomer Reactivity Ratios

1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1), also known as benzonorbornadiene, is a C11H10 bicyclic organic compound. Its structure features a strained norbornadiene core fused to a benzene ring, imparting unique reactivity distinct from simpler cyclic olefins or unstrained naphthalene derivatives.

Molecular Formula C11H10
Molecular Weight 142.2 g/mol
CAS No. 4453-90-1
Cat. No. B1295174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-1,4-methanonaphthalene
CAS4453-90-1
Molecular FormulaC11H10
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3=CC=CC=C23
InChIInChI=1S/C11H10/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6,8-9H,7H2
InChIKeyIEGYXSAHRKJELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1) as a Strained Bicyclic Building Block for Specialized Synthesis


1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1), also known as benzonorbornadiene, is a C11H10 bicyclic organic compound [1]. Its structure features a strained norbornadiene core fused to a benzene ring, imparting unique reactivity distinct from simpler cyclic olefins or unstrained naphthalene derivatives [2]. This rigid, bridged architecture is a key intermediate in the synthesis of specialized polymers and advanced materials , and it serves as a critical reference standard in pharmaceutical analysis, notably as Varenicline Impurity 33 [3].

Strained bicyclic building block Suitable for ROMP, cycloaddition, and polycyclic synthesis
Analytical reference standard Characterized Varenicline Impurity 33 for method validation
Electronic structure modulation Distinct frontier orbital energies vs. norbornadiene

Why 1,4-Dihydro-1,4-methanonaphthalene Cannot Be Replaced by Common Naphthalene or Cyclic Olefin Analogs


Generic substitution of 1,4-dihydro-1,4-methanonaphthalene with structurally simpler alternatives like naphthalene, tetralin, or norbornadiene is not scientifically valid. Unlike its unstrained naphthalene-based analogs, this compound possesses a rigid, strained bicyclic framework that dictates its specific reactivity in cycloadditions, ring-opening metathesis polymerization (ROMP), and its function as a specific impurity marker [1]. The fused aromatic ring modulates the electronic properties of the olefinic system compared to unsubstituted norbornadiene, resulting in a distinct reactivity profile [2]. Consequently, substituting this compound would alter reaction kinetics, change polymerization outcomes, or invalidate analytical methods developed for specific impurity tracking.

Strained bicyclic framework
Unstrained analogs (naphthalene, tetralin) cannot replicate ROMP or cycloaddition reactivity.
Fused aromatic modulation
Norbornadiene lacks benzene ring, altering olefin electronic properties and reaction kinetics.

Quantitative Differentiation: Evidence-Based Performance of 1,4-Dihydro-1,4-methanonaphthalene Against Comparators


Reactivity in Olefin Metathesis: Benzonorbornadiene vs. 7-Oxa-Benzonorbornadiene and Norbornene

In ruthenium-catalyzed metathesis copolymerization, the reactivity of the target compound (benzonorbornadiene) is significantly lower than its oxygenated analog, 7-oxa-benzonorbornadiene, and similar to the benchmark monomer norbornene. This provides a quantifiable basis for selecting monomers to control polymerization kinetics. [1]

ROMP Reactivity
Cross-study comparable
At least 19× less reactive than 7-oxa-benzonorbornadiene
Supports comonomer reactivity tuning
Ru-based initiators; assessed by 13C NMR
Ring-Opening Metathesis Polymerization Olefin Metathesis Monomer Reactivity Ratios

Electronic Structure Modulation: Ionization Potential of Benzonorbornadiene vs. Norbornadiene

The fusion of a benzene ring onto the norbornadiene core in 1,4-dihydro-1,4-methanonaphthalene significantly lowers its first vertical ionization potential compared to the parent norbornadiene system. This demonstrates a quantifiable alteration in frontier orbital energies due to the extended π-system. [1] [2]

Ionization Potential
Cross-study comparable
8.34 eV (vs. 8.69 eV norbornadiene)
Indicates higher HOMO energy, altered nucleophilicity
Gas phase PE spectroscopy
Photoelectron Spectroscopy Electronic Structure Orbital Energy

Thermal Stability Enhancement in Copolymers: Benzonorbornadiene vs. Norbornene Derivatives

Incorporating benzonorbornadiene derivatives into polynorbornene backbones yields copolymers with high thermal stability, a key differentiator from simpler aliphatic ROMP polymers. While specific Tg values are not provided in the abstract, the property is explicitly highlighted as a performance outcome. [1]

Thermal Stability
Supporting evidence
Copolymers reported to have high thermal stability and Tg
May enhance polynorbornene thermal properties
Data to verify; not quantified in source
Polymer Chemistry Thermal Stability Copolymer Properties

High-Value Application Scenarios for 1,4-Dihydro-1,4-methanonaphthalene


Analytical Reference Standard for Varenicline Impurity Profiling

The compound is a known and characterized impurity (Varenicline Impurity 33) in the synthesis of the smoking cessation drug Varenicline [1]. Its procurement as a high-purity reference standard is critical for analytical method development, validation, and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) [2].

Specialty Monomer for Ring-Opening Metathesis Polymerization (ROMP)

As a strained bicyclic olefin, 1,4-dihydro-1,4-methanonaphthalene can undergo ROMP to form polymers [3]. Its lower reactivity compared to 7-oxa-norbornadienes [4] makes it a suitable comonomer for tuning polymerization kinetics and for synthesizing block copolymers where controlled monomer incorporation is desired.

Diels-Alder Cycloaddition Substrate for Polycyclic Synthesis

The strained double bond of benzonorbornadiene acts as a reactive dienophile in Diels-Alder reactions [5]. Its unique rigid, bridged framework allows for the construction of complex polycyclic structures with defined stereochemistry, which is valuable in synthetic organic chemistry for building molecular complexity.

Building Block for Proton Exchange Membrane (PEM) Materials

Functionalized derivatives of the compound, such as 1,4-dihydro-1,4-methanonaphthalene-5,8-diol, are used as monomers in the synthesis of cross-linked, sulfonated poly(ether ketone) copolymers for proton exchange membranes [6]. This application leverages the rigid bicyclic structure to create high-performance polymer networks for fuel cell technology.

Application
Selection Property
Validation Focus
Analytical reference standard
High purity, characterized impurity identity
Method validation for Varenicline impurity profiling
Specialty ROMP monomer
Strained olefin, controlled reactivity
Copolymer kinetics and block copolymer design
Diels-Alder dienophile
Reactive strained double bond, rigid framework
Stereocontrolled polycyclic synthesis
PEM building block
Rigid bicyclic diol derivative
Sulfonated copolymer network performance

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